Antitumor agent-109

CD44 inhibition triple-negative breast cancer antiproliferative activity

Disrupting the hyaluronic acid-CD44 interface remains challenging due to a lack of specific small-molecule probes. Antitumor agent-109 (HA-CD44 interaction inhibitor 1) directly targets this protein-carbohydrate interface via structure-based design. - Validated in MDA-MB-231 triple-negative breast cancer (high CD44 expression) - Sub-micromolar potency: EC50 = 0.59 μM; superior to analog compound 5d (4.24 μM) - Enables unambiguous CD44 target engagement vs. etoposide's secondary effect - Effective in 3D cancer spheroid disruption models

Molecular Formula C19H22BrNO3
Molecular Weight 392.3 g/mol
Cat. No. B15137983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-109
Molecular FormulaC19H22BrNO3
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)C=CC=C3Br
InChIInChI=1S/C19H22BrNO3/c1-22-17-9-13(10-18(23-2)19(17)24-3)11-21-8-7-15-14(12-21)5-4-6-16(15)20/h4-6,9-10H,7-8,11-12H2,1-3H3
InChIKeyMGXKYGMIEHKJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-109: Identity and Chemical Profile


Antitumor agent-109 (also cataloged as HA-CD44 interaction inhibitor 1, compound 6, CAS 3052354-70-5) is a small-molecule inhibitor of the hyaluronic acid (HA)–CD44 interaction [1]. It is an N-aryltetrahydroisoquinoline derivative with molecular formula C19H22BrNO3 and a molecular weight of 392.29 g/mol . The compound was developed as part of a structure-based design campaign to identify small molecules capable of disrupting the HA-CD44 binding interface, a key interaction in tumor progression and invasion [1].

Antitumor Agent-109 Procurement Rationale


The HA-CD44 interaction has been a challenging target for small-molecule inhibitor development, with limited progress in identifying compounds that potently and specifically disrupt this protein–carbohydrate interface [1]. Structural differences among N-aryltetrahydroisoquinoline derivatives produce substantial variation in antiproliferative potency and target engagement [1]. Etoposide, the only previously known compound reported to inhibit CD44-HA binding, operates through a distinct mechanism and lacks the direct binding specificity of structure-guided inhibitors [2]. Consequently, substituting one HA-CD44 interaction inhibitor for another without quantitative comparative data risks experimental failure and compromises reproducibility in CD44-dependent cancer models [1].

Antitumor Agent-109 vs. Analogs: Quantitative Evidence


Antiproliferative Potency in MDA-MB-231 Cells

Antitumor agent-109 (compound 6) inhibits the proliferation of CD44-high MDA-MB-231 triple-negative breast cancer cells with an EC50 of 0.59 μM [1]. In comparison, the N-alkylketone derivative 5d, a structurally related analog from the same optimization series, exhibits an EC50 of 4.24 μM against the same cell line [2].

CD44 inhibition triple-negative breast cancer antiproliferative activity

CD44+ vs. CD44- Cancer Cell Selectivity

Antitumor agent-109 (compound 6) exhibits clear differential activity between CD44-positive and CD44-negative cancer cell lines. It inhibits CD44-high MDA-MB-231 cells with an EC50 of 0.59 μM [1]. While direct selectivity data for Antitumor agent-109 against CD44-low/negative cells are not fully reported, the structurally related analog compound 5d demonstrates selectivity: EC50 of 4.24 μM against CD44++ MDA-MB-231 cells versus EC50 of 14.74 μM against CD44- MCF-7 cells, representing a 3.5-fold selectivity window [2].

CD44 selectivity biomarker-driven research target engagement

HA-CD44 Interaction Disruption: Direct vs. Indirect

Antitumor agent-109 (compound 6) was designed through structure-based optimization using crystallographic data of the CD44 HA-binding domain, enabling direct inhibition of the HA-CD44 interaction [1]. Competitive binding assays and molecular dynamics simulations confirm that this compound series binds directly to the CD44-HABD interface [1]. In contrast, etoposide, the only previously known compound reported to affect CD44-HA binding, operates via topoisomerase II inhibition with only indirect, secondary effects on CD44-HA interaction [2].

HA-CD44 interaction target engagement mechanism of action

Antitumor Agent-109: Optimal Research Applications


TNBC CD44-Dependency Studies

Antitumor agent-109 is validated for use in MDA-MB-231 triple-negative breast cancer models, a cell line with high CD44 expression [1]. Researchers investigating CD44-mediated tumor progression, invasion, or cancer stem cell maintenance in TNBC should prioritize this compound due to its demonstrated sub-micromolar potency (EC50 0.59 μM) and structure-guided mechanism of action [1].

HA-CD44 Chemical Probe

As one of the few small-molecule inhibitors directly targeting the HA-CD44 protein–carbohydrate interface, Antitumor agent-109 serves as a chemical probe for dissecting CD44 signaling pathways [1]. Unlike etoposide, which produces CD44 inhibition as a secondary effect, Antitumor agent-109 provides a more specific tool for experiments requiring unambiguous CD44 target engagement [2].

Tetrahydroisoquinoline SAR Studies

Antitumor agent-109 (compound 6) is a key member of the N-aryltetrahydroisoquinoline inhibitor series developed through iterative structure-based design [1]. Procurement of this compound is essential for SAR studies that compare potency across analogs (e.g., compound 5d with EC50 4.24 μM vs. Antitumor agent-109 with EC50 0.59 μM) to understand the structural determinants of CD44 inhibition [1].

Cancer Spheroid and 3D Tumor Assays

Antitumor agent-109 is effective in disrupting the integrity of MDA-MB-231 cancer spheroids and reducing cell viability in a dose-dependent manner [1]. This property supports its use in 3D tumor models that more faithfully recapitulate in vivo tumor architecture compared to traditional monolayer cultures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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